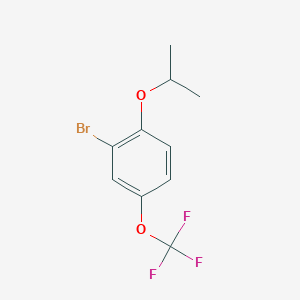
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene
説明
“2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H10BrF3O2 . It has a molecular weight of 299.09 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .科学的研究の応用
Heterocyclic Compound Synthesis
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene is related to benzene, a core structure in various heterocyclic compounds. The presence of a benzene ring is significant in medicinal chemistry, particularly in the synthesis of triazine analogs, which are evaluated for a wide spectrum of biological activities such as antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological effects. These compounds are considered a promising core moiety for future drug development due to their potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Nanotechnology
The molecule's structural similarity to benzene derivatives lends it potential utility in supramolecular chemistry. Benzene derivatives, such as benzene-1,3,5-tricarboxamide (BTA), have been crucial in applications ranging from nanotechnology to polymer processing and biomedical applications. BTAs exhibit self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of such compounds underscores their potential in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Environmental Monitoring and Flame Retardants
While the specific molecule does not directly appear in these contexts, related compounds like brominated phenols and novel brominated flame retardants (NBFRs) are widely discussed in environmental monitoring and the development of flame retardants. The ubiquity of these compounds in the environment and their potential human and environmental impacts are of significant interest, indicating the relevance of brominated compounds in environmental health studies. The ongoing research in this area highlights the need for understanding the environmental fate, toxicity, and potential applications of such compounds (Koch & Sures, 2018); (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-bromo-1-propan-2-yloxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-9-4-3-7(5-8(9)11)16-10(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULMXYSSKXYIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596202 | |
| Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene | |
CAS RN |
200956-15-6 | |
| Record name | 2-Bromo-1-(1-methylethoxy)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[(propan-2-yl)oxy]-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)
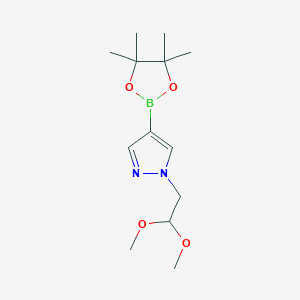




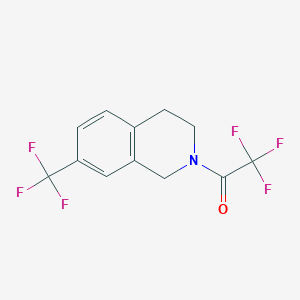
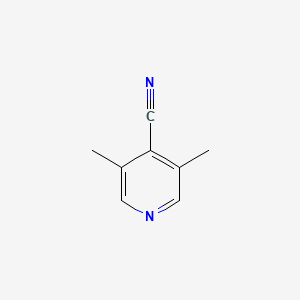
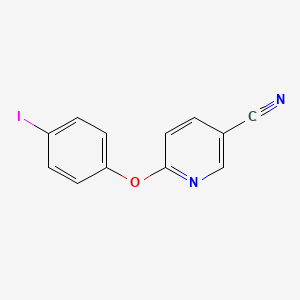
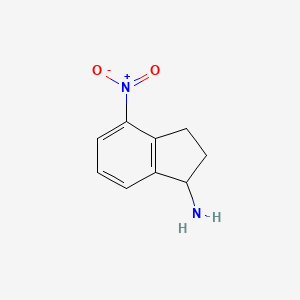


![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)